Chemical Reactivity: Alkyne Side Chain Enables Bioorthogonal Conjugation
Boc-L-Cys(Propargyl)-OH (DCHA) provides a terminal alkyne group, which is essential for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is not present in common cysteine analogs like Boc-L-Cys(Methyl)-OH, which has a non-reactive saturated side chain, or Boc-L-Cys(Allyl)-OH, which has an alkene side chain that does not participate in CuAAC . The S-propargyl group allows for site-specific peptide functionalization with azido-sugars in good yield, as demonstrated in the synthesis of 'glycoRGD' peptides via CuAAC [1].
| Evidence Dimension | Reactivity for CuAAC Click Chemistry |
|---|---|
| Target Compound Data | Alkyne (Terminal) |
| Comparator Or Baseline | Boc-L-Cys(Methyl)-OH (Alkane), Boc-L-Cys(Allyl)-OH (Alkene) |
| Quantified Difference | Qualitative: Reactive vs. Non-reactive |
| Conditions | Standard CuAAC reaction conditions (Cu(I) catalyst, azide partner) |
Why This Matters
This functional group enables orthogonal conjugation strategies that are impossible with simpler cysteine derivatives, making the compound essential for a wide range of biochemical studies.
- [1] Lamandé-Langle, S., Collet, C., Hensienne, R., Vala, C., Chrétien, F., Chapleur, Y., Mohamadi, A., Lacolley, P., & Regnault, V. 'Click' glycosylation of peptides through cysteine propargylation and CuAAC. Bioorganic & Medicinal Chemistry, 2014, 22, 6672-6683. View Source
